1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile
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Overview
Description
1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C13H13NO2. It has a molecular weight of 227.25 g/mol and is known for its unique chemical properties. This compound is used in various research and industrial applications due to its versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 7-isopropoxyisoquinoline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is then isolated and purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 1-Hydroxy-7-methoxyisoquinoline-6-carbonitrile
- 1-Hydroxy-7-ethoxyisoquinoline-6-carbonitrile
- 1-Hydroxy-7-propoxyisoquinoline-6-carbonitrile
Comparison: 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile is unique due to its isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C13H12N2O2/c1-8(2)17-12-6-11-9(5-10(12)7-14)3-4-15-13(11)16/h3-6,8H,1-2H3,(H,15,16) |
InChI Key |
WECPDPAXSNOFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=CNC(=O)C2=C1)C#N |
Origin of Product |
United States |
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